Lymecycline-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

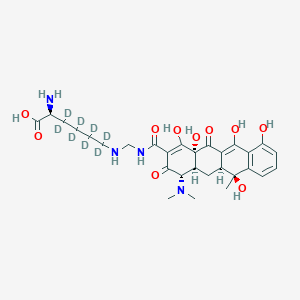

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H38N4O10 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |

InChI |

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2 |

InChI Key |

PZTCVADFMACKLU-FQUWEHRISA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCNC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Lymecycline-d8: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lymecycline-d8 for researchers, scientists, and drug development professionals. This compound is the deuterated form of Lymecycline, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium isotopes makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Lymecycline.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of tetracycline, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling lends it a greater molecular weight than its non-deuterated counterpart, Lymecycline, which is crucial for its use as an internal standard in quantitative analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₀D₈N₄O₁₀ | [1][2] |

| Molecular Weight | 610.68 g/mol | [1][2] |

| Synonyms | N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine-d8, Mucomycin-d8, Tetramyl-d8 | [1][2][3] |

| Appearance | Yellow, hygroscopic powder | [4] |

| Solubility | Very soluble in water, slightly soluble in ethanol (96 per cent) | [4] |

| Stability | Light and temperature sensitive | [1] |

Table 2: Physicochemical Properties of Lymecycline (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈N₄O₁₀ | [5] |

| Molecular Weight | 602.641 g/mol | [6] |

| Melting Point | 192.5°C | [7] |

| LogP | 1.027 | [7] |

Pharmacological Properties and Mechanism of Action

Lymecycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] This mechanism is fundamental to its efficacy in treating various bacterial infections, most notably acne vulgaris.[8]

The key steps in its mechanism of action are:

-

Entry into the bacterial cell: Lymecycline, being lipophilic, can passively diffuse through the bacterial cell membrane.[8]

-

Binding to the 30S ribosomal subunit: Inside the bacterium, Lymecycline binds to the 30S ribosomal subunit.[9]

-

Inhibition of protein synthesis: This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[9]

References

- 1. This compound (>80%) | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lymecycline | 992-21-2 [chemicalbook.com]

- 5. drugs.com [drugs.com]

- 6. Lymecycline - Wikipedia [en.wikipedia.org]

- 7. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]

- 8. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Physicochemical Properties of Deuterated Lymecycline: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known physicochemical properties of lymecycline and a predictive analysis of how selective deuteration may alter these properties. While direct experimental data on deuterated lymecycline is not publicly available, this document leverages established principles of kinetic isotope effects and the impact of deuterium substitution on molecular characteristics to offer a robust theoretical framework for research and development. The primary anticipated benefit of deuterating lymecycline is the potential for a modified metabolic profile, leading to an improved pharmacokinetic and pharmacodynamic response. This guide outlines the foundational data of the parent compound, details the expected modulations through deuteration, and provides standardized experimental protocols for the empirical validation of these predictions.

Introduction to Lymecycline and the Rationale for Deuteration

Lymecycline is a second-generation, broad-spectrum tetracycline antibiotic, noted for its high solubility and efficient absorption.[1][2] It is a prodrug that is rapidly hydrolyzed to the active metabolite, tetracycline, upon absorption.[3][4][5] Lymecycline is primarily used in the treatment of acne vulgaris and other susceptible bacterial infections.[6][7][8]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a recognized strategy in drug development to enhance a molecule's metabolic stability.[9][10] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than a carbon-hydrogen (C-H) bond, particularly in metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[11][12][13] For lymecycline, which is converted to tetracycline, deuteration could potentially slow this conversion or the subsequent metabolism of tetracycline, which is a substrate and inhibitor of CYP3A4.[3] Such modifications can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects.[9][14]

Physicochemical Properties of Lymecycline (Non-Deuterated)

A thorough understanding of the parent drug's properties is essential for predicting and evaluating the effects of deuteration.

| Property | Value | Source(s) |

| Molecular Formula | C29H38N4O10 | [15][16] |

| Molecular Weight | 602.6 g/mol | [15] |

| Solubility | Approx. 5,000 times more soluble than tetracycline base; soluble at all physiological pH values. Soluble in DMSO. | [1][15][16][17] |

| pKa | 2.50 ± 0.24 (Strongest Acidic: 2.51) | [6][7] |

| LogP | -1.7 | [6][7] |

| Melting Point | 192.5 °C | [7] |

| Biological Half-Life | Approximately 8-10 hours | [5][6][7][17] |

| Absorption | 77-88% absorbed after oral administration. | [6][7][8][17] |

Predicted Effects of Deuteration on Lymecycline's Physicochemical Properties

Based on established principles, the introduction of deuterium is expected to induce the following changes:

| Property | Predicted Change | Rationale | Source(s) |

| Metabolic Stability | Increased. | The primary motivation for deuteration. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage (Kinetic Isotope Effect), especially in CYP450-mediated pathways. | [11][12][13][18] |

| Half-Life (t½) | Increased. | A direct consequence of reduced metabolic clearance. | [9][19] |

| pKa | Slight Increase in Basicity / Decrease in Acidity. | Deuterium is electron-donating compared to protium, which can slightly alter the acidity and basicity of nearby functional groups. Amines may become slightly more basic, and carboxylic acids or phenols slightly less acidic. | [14] |

| LogP / Lipophilicity | Slight Decrease. | Deuterated compounds can exhibit slightly reduced lipophilicity (hydrophobicity). | [14] |

| Solubility | Potentially Increased. | Studies on other deuterated molecules have shown an increase in aqueous solubility, which could be a critical factor in oral absorption. | [20] |

| Melting Point | Altered. | Changes in crystal lattice energy due to deuteration can lead to variations in the melting point. | [20] |

| Pharmacological Activity | Retained. | As deuterium is a bioisostere of hydrogen, it is not expected to significantly alter the drug's binding affinity to its target (the 30S ribosomal subunit). | [14][21] |

Potential Sites for Deuteration in Lymecycline

The strategic placement of deuterium is critical to maximizing the desired effects on metabolism while preserving pharmacological activity. Lymecycline is a large molecule with numerous potential sites for deuteration. The most impactful sites would be those susceptible to enzymatic cleavage during its conversion to tetracycline or during the subsequent metabolism of tetracycline.

Caption: Potential sites for deuteration on the Lymecycline molecule.

-

N-methyl groups: These are common sites for N-demethylation by CYP enzymes.

-

Methylene bridge: The site of hydrolysis to release tetracycline.

-

Tetracycline core: Various positions on the ring structure that may undergo oxidative metabolism.

Experimental Protocols for Characterization

Validating the predicted properties of deuterated lymecycline requires a series of standardized experiments.

Synthesis of Deuterated Lymecycline

-

Objective: To chemically synthesize lymecycline with deuterium incorporated at specific sites.

-

Methodology: Synthesis would likely involve using deuterated starting materials or reagents. For instance, deuterated lysine could be used in the final condensation step with tetracycline and formaldehyde. Alternatively, specific C-H bonds on a precursor molecule could be replaced with C-D bonds through catalytic H-D exchange reactions using deuterium gas (D2) or heavy water (D2O) as a deuterium source.[22][23] The final product must be purified using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of pKa and LogP

-

Objective: To quantify the acidity and lipophilicity of the deuterated compound.

-

Methodology:

-

pKa: Potentiometric titration is the standard method. The deuterated compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is traditionally used. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured by UV-Vis spectroscopy or HPLC, and the LogP is calculated as the logarithm of the ratio of the concentrations.

-

Solubility Assessment

-

Objective: To determine the aqueous solubility of deuterated lymecycline.

-

Methodology: An excess amount of the deuterated compound is added to a fixed volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC-UV.

In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of deuterated and non-deuterated lymecycline.

-

Methodology: The compound is incubated with liver microsomes (human or other species) or hepatocytes, which contain the necessary metabolic enzymes (e.g., CYPs). Samples are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining is measured by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance, providing a direct measure of metabolic stability.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of experiments and the established mechanism of action for lymecycline.

Caption: Experimental workflow for characterizing deuterated lymecycline.

Caption: Mechanism of action pathway for Lymecycline (Tetracycline).

Conclusion

The deuteration of lymecycline presents a promising avenue for enhancing its therapeutic profile. While this guide is based on predictive analysis, it provides a strong, scientifically-grounded framework for initiating research and development. The key hypothesis is that by slowing metabolic degradation through the kinetic isotope effect, a deuterated version of lymecycline could offer improved pharmacokinetic properties, such as a longer half-life and greater systemic exposure. This could translate to improved patient compliance and potentially enhanced efficacy. Empirical validation through the experimental protocols detailed herein is the essential next step in realizing the potential of this strategy.

References

- 1. Lymecycline - Wikipedia [en.wikipedia.org]

- 2. Lymecycline [chemeurope.com]

- 3. J01AA04 - Lymecycline [drugsporphyria.net]

- 4. docetp.mpa.se [docetp.mpa.se]

- 5. docetp.mpa.se [docetp.mpa.se]

- 6. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Lymecycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lymecycline | C29H38N4O10 | CID 54707177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medkoo.com [medkoo.com]

- 17. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]

- 18. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of deuterium- and tritium-labeled 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Lymecycline-d8: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the isotopic purity of the Lymecycline-d8 reference standard, intended for researchers, scientists, and drug development professionals. The document outlines the importance of isotopic purity, methods for its determination, and presents typical data and experimental protocols.

Introduction to Lymecycline and its Deuterated Analog

Lymecycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections, most notably acne.[1][2][3] It functions by inhibiting protein synthesis in bacteria.[4] The deuterated version, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through mass spectrometry-based methods.[5][6] The stability and purity of such standards are paramount for the accuracy and reliability of analytical data.[7][8]

The chemical formula for this compound is C29H30D8N4O10, with a molecular weight of approximately 610.68 g/mol . Commercially available this compound reference standards are typically offered with an isotopic purity of greater than 80%.[9]

Understanding Isotopic Purity

For a deuterated active pharmaceutical ingredient (API) like this compound, "purity" encompasses not only the absence of chemical contaminants but also its isotopic composition.[8] Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic enrichment.[8] Consequently, a this compound standard will contain a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic makeup.[7][8] This means that alongside the fully deuterated (d8) form, there will be molecules with fewer deuterium atoms (e.g., d7, d6, d5, etc.).[7] Regulatory bodies require a thorough analysis and quantification of these isotopologues.[8]

Data Presentation: Isotopic Distribution

The isotopic purity of a this compound reference standard is determined by the relative abundance of each isotopologue. While the specific distribution can vary between synthetic batches, a typical specification for this compound is an isotopic purity of over 80% for the d8 species. The table below presents a representative isotopic distribution for a this compound standard meeting this specification.

| Isotopologue | Number of Deuterium Atoms | Typical Abundance (%) |

| d8 | 8 | > 80.0 |

| d7 | 7 | < 15.0 |

| d6 | 6 | < 5.0 |

| d5 | 5 | < 1.0 |

| d4 | 4 | < 0.5 |

| d3 | 3 | < 0.1 |

| d2 | 2 | < 0.1 |

| d1 | 1 | < 0.1 |

| d0 (unlabeled) | 0 | < 0.1 |

Note: The values presented are for illustrative purposes and may not reflect the exact isotopic distribution of a specific lot. For precise data, always refer to the Certificate of Analysis provided by the manufacturer.

Mechanism of Action of Lymecycline

Lymecycline exerts its bacteriostatic effect by disrupting protein synthesis in susceptible bacteria.[1][2][3] It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4] This action blocks the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1][4]

Caption: Mechanism of action of Lymecycline.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric detection, supplemented by nuclear magnetic resonance spectroscopy for positional confirmation.

Experimental Workflow

The overall workflow for assessing the isotopic purity of a this compound reference standard is a multi-step process that ensures both the isotopic distribution and the structural integrity of the compound are verified.

Caption: Experimental workflow for isotopic purity analysis.

Protocol 1: Isotopic Distribution by LC-HRMS

This method utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to separate the analyte from any potential impurities and to determine the relative abundance of its isotopologues.

1. Sample Preparation:

-

Accurately weigh a small amount of the this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

2. LC-HRMS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[1]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient: A suitable gradient to ensure the elution and separation of Lymecycline and any related impurities. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.[3]

-

Column Temperature: 30-40 °C.[1]

-

Injection Volume: 2-10 µL.[1]

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

-

Scan Mode: Full scan mode over a relevant m/z range to encompass all expected isotopologues of this compound.

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

3. Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d8).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Protocol 2: Positional Verification by NMR Spectroscopy

Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is employed to confirm the positions of the deuterium atoms within the Lymecycline molecule.[10][11][12]

1. Sample Preparation:

-

Dissolve a sufficient amount of the this compound reference standard in a suitable deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., DMSO-d6).

2. NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: Deuterium (2H).

-

Experiment: A standard one-dimensional 2H-NMR experiment.

-

Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

-

Process the 2H-NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts of the signals in the 2H-NMR spectrum.

-

Compare the observed signals with the expected positions of deuteration based on the synthesis of this compound. The absence of corresponding signals in the 1H-NMR spectrum can further confirm the positions of deuteration.[10]

Conclusion

The isotopic purity of the this compound reference standard is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the structural integrity of the standard. Researchers and drug development professionals should always refer to the Certificate of Analysis for lot-specific data to ensure the reliability of their analytical results.

References

- 1. fda.gov [fda.gov]

- 2. sciex.com [sciex.com]

- 3. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples : Oriental Journal of Chemistry [orientjchem.org]

- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 9. This compound (>80%) | CAS | LGC Standards [lgcstandards.com]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. NMR spectra of tetracyclines: assignment of additional protons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Lymecycline-d8 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available specifications and analytical methodologies for Lymecycline-d8. Due to the proprietary nature of specific batch data, this document focuses on compiling publicly available information and representative analytical protocols relevant to this deuterated tetracycline antibiotic. A lot-specific Certificate of Analysis, obtainable from the supplier, is essential for definitive quantitative data.

This compound: General Specifications

This compound is the deuterated analogue of Lymecycline, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

The general specifications for this compound are summarized in the table below.

| Parameter | Specification |

| Chemical Name | N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine-d8 |

| Molecular Formula | C₂₉H₃₀D₈N₄O₁₀ |

| Molecular Weight | 610.68 g/mol |

| Purity | >80% (Note: Lot-specific purity is provided on the Certificate of Analysis) |

| Appearance | Typically a solid |

| Storage | 2-8°C, protect from light |

Certificate of Analysis: Key Parameters

A Certificate of Analysis (CoA) for this compound will provide detailed, lot-specific quantitative data. The following table outlines the typical tests and specifications that would be included.

| Test | Typical Specification | Method |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥ 98% (example) | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 99% Deuterium incorporation | Mass Spectrometry |

| Specific Impurities | Impurity A: ≤ 0.5%Impurity B: ≤ 0.5% | HPLC |

| Total Impurities | ≤ 2.0% | HPLC |

| Residual Solvents | Meets USP <467> limits | Gas Chromatography (GC) |

| Water Content | ≤ 5.0% | Karl Fischer Titration |

| Assay | 98.0% - 102.0% (anhydrous basis) | HPLC |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are typically proprietary to the manufacturer. However, based on published methods for Lymecycline and other tetracycline antibiotics, a representative High-Performance Liquid Chromatography (HPLC) method is described below.

Representative HPLC Method for Purity and Assay

This method is illustrative and may require optimization for specific instrumentation and this compound lots.

-

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Data Analysis:

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

-

Visualizations

General Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the quality control analysis of a deuterated drug substance like this compound.

Caption: General analytical workflow for this compound quality control.

Metabolic Pathway of Lymecycline

Lymecycline acts as a prodrug, being hydrolyzed to the active antibiotic, tetracycline, and L-lysine.

Caption: Metabolic hydrolysis of Lymecycline to Tetracycline and L-lysine.

Lymecycline-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a broad-spectrum, second-generation tetracycline antibiotic.[1][2][3] It is a prodrug that is rapidly and almost completely absorbed, then hydrolyzed to the active antibiotic, tetracycline, along with lysine and formaldehyde.[4][5] Its high solubility and absorption make it a widely used therapeutic agent.[1][3] Understanding the stability profile and optimal storage conditions of Lymecycline, and by extension its deuterated analogue Lymecycline-d8, is critical for maintaining its potency, ensuring patient safety, and for the development of robust pharmaceutical formulations.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound. Based on the available data for Lymecycline, two primary sets of storage recommendations are provided.

Table 1: Recommended Storage Conditions for Lymecycline

| Parameter | Condition | Source |

| Temperature | Refrigerated: Not exceeding 8°C (5 ± 3ºC) | [6] |

| Room Temperature: Below 25°C | [7][8] | |

| Light | Protect from light | [6] |

| Moisture | Store in the original package to protect from moisture. Store in airtight containers. | [6][7] |

It is advisable to adhere to the more stringent refrigerated conditions to ensure maximum stability over the product's shelf life.

Stability Profile and Degradation Pathways

Lymecycline is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and for analytical method development.

Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and pathways. While specific quantitative data from these studies is proprietary, the conditions leading to degradation have been reported.

Table 2: Summary of Forced Degradation Conditions for Tetracyclines

| Condition | Outcome |

| Acidic | Leads to the formation of various degradation products.[9] |

| Alkaline | Results in the least degradation compared to other stress conditions.[9] |

| **Oxidative (e.g., H₂O₂) ** | Induces the formation of multiple degradation products.[9] |

| Photolytic (Light) | Rapid decomposition of tetracycline in solution has been observed under the influence of light.[10] Tetracyclines may also cause photosensitivity reactions.[7] |

| Thermal | Elevated temperatures contribute to the formation of degradation products.[9] |

| Reductive | Leads to the formation of various degradation products.[9] |

Known Degradation Products

Several impurities and degradation products of Lymecycline have been identified and are monitored as part of quality control. These are typically designated with letters (e.g., Impurity A, B, C).

Table 3: Major Specified Impurities of Lymecycline

| Impurity | Name | Origin |

| A | 4-Epitetracycline | Drug Substance (DS) Process & Drug Product (DP) Degradation |

| B | 2-acetyl-2-decarbomyltetracycline | Starting Material (SM) Process |

| C | Anhydrotetracycline | DS Process & DP Degradation |

| D | Epianhydrotetracycline | DS Process |

| E | C5a-5 dehydro-tetracycline | DS Process & DP Degradation |

| F | Not formally identified in all monographs | Not specified |

| G | Chlortetracycline | SM Process |

| J | Unidentified | Not specified |

Dehydration of the C ring of the tetracycline molecule leads to the formation of anhydrotetracycline (Impurity C) and its epimer, 4-epianhydrotetracycline (Impurity D).[9]

Experimental Protocols

The following sections outline the typical methodologies used to assess the stability of Lymecycline. These protocols are foundational for any stability-indicating method development for this compound.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is essential to separate and quantify Lymecycline from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the methods of choice.

Experimental Workflow for Stability Testing

Caption: Workflow for a forced degradation study.

Typical UPLC-MS/MS Method Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detector: Tandem Mass Spectrometer (MS/MS) for sensitive and specific detection and identification of the parent drug and its degradation products.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Mechanism of Action

While not directly related to stability, understanding the mechanism of action provides context for the importance of maintaining the structural integrity of the molecule. Lymecycline inhibits bacterial protein synthesis, leading to a bacteriostatic effect.

Simplified Mechanism of Action of Lymecycline

References

- 1. Lymecycline - Wikipedia [en.wikipedia.org]

- 2. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lymecycline [chemeurope.com]

- 4. docetp.mpa.se [docetp.mpa.se]

- 5. docetp.mpa.se [docetp.mpa.se]

- 6. suanfarma.com [suanfarma.com]

- 7. docetp.mpa.se [docetp.mpa.se]

- 8. medicines.org.uk [medicines.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Lymecycline-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Lymecycline-d8, a deuterated isotopologue of the tetracycline antibiotic Lymecycline. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Lymecycline in various matrices.

Introduction to Lymecycline and its Deuterated Analog

Lymecycline is a broad-spectrum tetracycline antibiotic used in the treatment of a variety of bacterial infections. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. This compound, where eight hydrogen atoms are replaced by deuterium, is a commonly used internal standard for the quantification of Lymecycline. Its chemical properties are nearly identical to the unlabeled drug, but its increased mass allows for its differentiation in a mass spectrometer.

Mass Spectrometry Fragmentation of Lymecycline

The fragmentation of tetracyclines in a mass spectrometer is a well-studied process. Under electrospray ionization (ESI) in positive mode, Lymecycline typically forms a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions. The fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavages within the tetracyclic ring structure and the lysine side chain.

Fragmentation Pattern of this compound

The fragmentation of this compound follows the same pathways as its non-deuterated counterpart. However, the resulting fragment ions will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. The exact m/z shift depends on the number of deuterium atoms retained in the fragment ion.

While specific public domain data on the complete fragmentation spectrum and relative intensities for this compound is limited, the primary fragmentation pathways for tetracyclines can be extrapolated. The most common fragmentations involve the loss of water and ammonia from the protonated molecule.

Table 1: Predicted Precursor and Major Product Ions for Lymecycline and this compound in Positive ESI-MS/MS

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Lymecycline | 603.3 | 586.3 | 458.2 |

| This compound | 611.3 | 594.3 | 466.2 |

Note: The m/z values are theoretical and may vary slightly depending on the instrument and experimental conditions. The relative intensities of the product ions will also depend on the collision energy.

The following diagram illustrates the proposed primary fragmentation pathway for Lymecycline. The fragmentation for this compound would follow a similar pathway with the corresponding mass shifts.

Caption: Proposed fragmentation of Lymecycline.

Experimental Protocols for LC-MS/MS Analysis

The following provides a general framework for the development of an LC-MS/MS method for the quantification of Lymecycline using this compound as an internal standard. Specific parameters should be optimized for the instrument and matrix being used.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue). Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

Example Protocol for Plasma using Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of tetracyclines.

Table 2: Example Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lymecycline and this compound.

Table 3: Example Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Lymecycline | 603.3 | 586.3 | 0.1 | 30 | 15 |

| Lymecycline | 603.3 | 458.2 | 0.1 | 30 | 25 |

| This compound | 611.3 | 594.3 | 0.1 | 30 | 15 |

| This compound | 611.3 | 466.2 | 0.1 | 30 | 25 |

Note: Cone voltage and collision energy are compound-dependent and instrument-dependent parameters that require optimization.

Workflow for Method Development and Validation

The following diagram outlines the logical workflow for developing and validating a quantitative LC-MS/MS method for Lymecycline using this compound.

Caption: LC-MS/MS Method Workflow.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound and a practical framework for the development and validation of a quantitative LC-MS/MS method. The use of a deuterated internal standard like this compound is essential for mitigating matrix effects and ensuring the reliability of bioanalytical data in research, clinical, and drug development settings. Researchers should perform thorough optimization and validation of their methods to meet regulatory and scientific standards.

References

Methodological & Application

Application Note: Quantitative Analysis of Tetracyclines in Biological Matrices using Lymecycline-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine. Their extensive use has led to concerns about the development of antibiotic resistance and the potential for residues in food products. Accurate and sensitive quantification of tetracyclines in various biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assurance.

This application note describes a robust and sensitive method for the quantitative analysis of various tetracycline antibiotics in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Lymecycline-d8, a deuterated analog of lymecycline, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Lymecycline is a semisynthetic tetracycline that is metabolized to the active form, tetracycline. The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest is a widely accepted approach for achieving reliable quantitative results in complex matrices.

The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site in the mRNA-ribosome complex. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of tetracyclines.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and animal tissue.

2.1.1. Plasma/Serum - Protein Precipitation

Protein precipitation is a rapid and effective method for extracting tetracyclines from plasma or serum samples.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

This compound internal standard working solution (1 µg/mL in methanol)

-

Ultrapure water

-

-

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of ACN containing 0.1% FA to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% FA).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

2.1.2. Animal Tissue - Solid-Phase Extraction (SPE)

For more complex matrices like animal tissue, a solid-phase extraction cleanup step is recommended to remove interferences.

-

Reagents:

-

McIlvaine buffer (pH 4.0)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

This compound internal standard working solution (1 µg/mL in methanol)

-

Oasis HLB SPE cartridges (or equivalent)

-

-

Protocol:

-

Homogenize 1 gram of tissue with 5 mL of McIlvaine buffer containing 0.1 M EDTA.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex for 1 minute and centrifuge at 5,000 x g for 15 minutes.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the tetracyclines with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of tetracyclines.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A typical gradient would start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

-

Quantitative Data

The following tables summarize typical quantitative data for the analysis of tetracyclines using a deuterated internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS MRM Transitions for Common Tetracyclines and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Tetracycline | 445.2 | 410.1 | 154.0 | 25 |

| Oxytetracycline | 461.2 | 426.1 | 201.0 | 28 |

| Chlortetracycline | 479.1 | 444.0 | 462.1 | 22 |

| Doxycycline | 445.2 | 428.1 | 321.1 | 27 |

| Minocycline | 458.2 | 441.2 | 424.1 | 24 |

| This compound (Internal Standard) | 611.7 | 445.2 | 410.1 | ~30 * |

Note: The MRM transitions for this compound are predicted based on its structure and the known fragmentation of tetracycline. The precursor ion is calculated from its molecular weight (610.68 g/mol ) as [M+H]+. The product ions are predicted to correspond to the tetracycline core after cleavage of the lysine-d8 side chain. The optimal collision energy should be determined experimentally.

Table 2: Method Validation Data for Tetracycline Analysis in Animal Tissue

| Analyte | Calibration Range (ng/g) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Precision (RSD%) |

| Tetracycline | 1 - 500 | 0.3 | 1.0 | 95 ± 5 | < 10 |

| Oxytetracycline | 1 - 500 | 0.5 | 1.5 | 92 ± 7 | < 12 |

| Chlortetracycline | 1 - 500 | 0.4 | 1.2 | 98 ± 4 | < 8 |

| Doxycycline | 1 - 500 | 0.5 | 1.5 | 94 ± 6 | < 11 |

Table 3: Method Validation Data for Tetracycline Analysis in Animal Feed [1]

| Analyte | Calibration Range (mg/kg) | Recovery (%) | Repeatability (RSD%) | Within-Lab Reproducibility (RSD%) |

| Tetracycline | 50 - 500 | 104 | 10 | 12 |

| Oxytetracycline | 50 - 500 | 95 | 12 | 14 |

| Chlortetracycline | 50 - 500 | 84 | 9 | 13 |

| Doxycycline | 50 - 500 | 87 | 15 | 16 |

Visualizations

Diagram 1: Experimental Workflow

Caption: A schematic overview of the experimental workflow for tetracycline analysis.

Diagram 2: Mechanism of Action of Tetracyclines

Caption: The mechanism of action of tetracyclines, inhibiting bacterial protein synthesis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of tetracyclines in various biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate quantification in complex samples. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug development, and food safety. Further optimization and validation of the method should be performed in the specific matrix of interest to ensure compliance with regulatory guidelines.

References

Application Note: High-Throughput Bioanalytical Method for Lymecycline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Lymecycline, administered as a prodrug and measured as its active metabolite Tetracycline, in human plasma. The method utilizes Lymecycline-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a protein precipitation procedure, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lymecycline is a tetracycline-class antibiotic used in the treatment of various bacterial infections. For pharmacokinetic (PK) and bioequivalence (BE) studies, a reliable method for the quantification of the active drug concentration in biological matrices is essential. Lymecycline is rapidly converted to the active metabolite, tetracycline, upon absorption. Therefore, bioanalytical methods for Lymecycline typically quantify tetracycline in plasma.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based bioanalysis to compensate for variability in sample processing and matrix effects, thereby improving data quality.[2] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of tetracycline (from Lymecycline administration) in human plasma using this compound as the internal standard.

Mechanism of Action

Tetracycline antibiotics, including the active metabolite of Lymecycline, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting protein translation and bacterial growth.[3][4][5]

Figure 1: Mechanism of action of tetracyclines.

Experimental Protocols

Materials and Reagents

-

Lymecycline reference standard

-

This compound internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Lymecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve Lymecycline in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Lymecycline Working Solutions: Prepare serial dilutions of the Lymecycline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

The following workflow outlines the protein precipitation method for plasma sample preparation.

Figure 2: Sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lymecycline (as Tetracycline): m/z 445.2 → 410.2this compound: m/z 453.2 → 418.2 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Results

The bioanalytical method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 10 | 9.8 | 6.5 | 98.0 |

| LQC | 30 | 29.1 | 5.2 | 97.0 |

| MQC | 300 | 309 | 3.8 | 103.0 |

| HQC | 4000 | 4120 | 2.9 | 103.0 |

Table 2: Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 10 | 10.2 | 8.1 | 102.0 |

| LQC | 30 | 28.8 | 6.8 | 96.0 |

| MQC | 300 | 303 | 4.5 | 101.0 |

| HQC | 4000 | 4080 | 3.5 | 102.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 30 | 92.5 | 98.2 |

| HQC | 4000 | 94.1 | 101.5 |

Stability

The stability of Lymecycline (as Tetracycline) in human plasma was evaluated under various conditions.

Table 4: Stability of Lymecycline in Human Plasma

| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |

|---|---|---|---|

| Bench-top | 6 hours at Room Temperature | 97.8 | 101.2 |

| Freeze-Thaw | 3 cycles (-80°C to RT) | 95.4 | 98.9 |

| Long-term | 30 days at -80°C | 96.2 | 100.5 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Lymecycline (measured as Tetracycline) in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The method meets the validation criteria set by regulatory agencies and is suitable for use in clinical and preclinical studies.

References

Application Notes and Protocols for Lymecycline-d8 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Lymecycline and its deuterated internal standard, Lymecycline-d8, from human plasma. The described sample preparation techniques are essential for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common and effective methods are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Introduction

Lymecycline is a tetracycline-class antibiotic used in the treatment of various bacterial infections. For pharmacokinetic and bioequivalence studies, robust and reliable bioanalytical methods are crucial for the determination of drug concentrations in biological matrices such as plasma. Lymecycline is metabolized to the active compound, tetracycline, in the body. Therefore, bioanalytical methods often focus on the quantification of tetracycline. The use of a stable isotope-labeled internal standard, such as this compound or a related tetracycline-d8, is highly recommended to compensate for matrix effects and variations during sample processing.

The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and available resources. This guide offers a comparative overview of PPT, SPE, and LLE, complete with detailed protocols and performance data to aid in method selection and implementation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the three sample preparation techniques for tetracycline-class antibiotics in plasma. Data is compiled from various studies and represents expected ranges.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery (%) | 78 - 95%[1] | 85 - 105%[2] | 79 - 98% |

| Matrix Effect | Moderate to High | Low to Moderate[3] | Low to Moderate |

| Throughput | High | Moderate | Low to Moderate |

| Cost per Sample | Low | High | Moderate |

| Complexity | Low | High | Moderate |

| Limit of Quantification (LOQ) | Typically higher | Typically lower | Variable |

Experimental Protocols

Internal Standard

For accurate quantification, a stable isotope-labeled internal standard (IS) is crucial. This compound is the ideal IS for Lymecycline analysis. If this compound is unavailable, other deuterated tetracyclines like Doxycycline-d3 or Demeclocycline can be considered, but validation is essential to ensure they chromatographically track with the analyte and compensate for matrix effects.

Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing the majority of proteins from plasma samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma. This disrupts the protein structure, causing them to precipitate out of the solution. The supernatant, containing the analyte and internal standard, is then separated by centrifugation.

Advantages:

-

High throughput and ease of automation.[4]

-

Cost-effective.

-

Simple procedure.

Disadvantages:

-

Less clean extracts, which can lead to significant matrix effects.

-

Potential for ion suppression in LC-MS/MS analysis.

-

Analyte may co-precipitate with proteins, leading to lower recovery.

Detailed Protocol for Protein Precipitation

-

Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample. The 3:1 ratio of precipitant to sample is a common starting point.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to increase concentration.

-

Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Principle: SPE is a more selective sample preparation technique that provides cleaner extracts compared to PPT. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the plasma sample while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For tetracyclines, which are amphoteric, mixed-mode or polymeric sorbents are often effective.

Advantages:

-

Provides very clean extracts, minimizing matrix effects.

-

High and reproducible recovery.[5]

-

Ability to concentrate the analyte.

Disadvantages:

-

More complex and time-consuming than PPT.

-

Higher cost per sample.

-

Method development can be more intensive.

Detailed Protocol for Solid-Phase Extraction

-

Sample Pre-treatment:

-

Thaw 200 µL of plasma sample and add 20 µL of this compound internal standard.

-

Add 200 µL of 4% H3PO4 to the plasma sample and vortex for 30 seconds. This step helps to disrupt protein binding.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M formic acid to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the Lymecycline and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. The analyte and internal standard are extracted into the organic phase, leaving behind many of the endogenous plasma components in the aqueous phase.

Advantages:

-

Provides clean extracts.

-

Relatively inexpensive.

-

Effective for a wide range of compounds.

Disadvantages:

-

Can be labor-intensive and difficult to automate.

-

Requires the use of larger volumes of organic solvents.

-

Emulsion formation can be an issue.

Detailed Protocol for Liquid-Liquid Extraction

-

Sample Preparation:

-

Pipette 200 µL of plasma into a glass test tube.

-

Add 20 µL of this compound internal standard.

-

-

pH Adjustment:

-

Add 100 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5) to adjust the pH of the plasma sample. The optimal pH for extraction should be determined experimentally.

-

-

Extraction:

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

-

Vortex the mixture for 5 minutes to ensure efficient extraction.

-

-

Phase Separation:

-

Centrifuge the samples at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Organic Layer Transfer:

-

Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for this compound in plasma. Protein precipitation offers a rapid and high-throughput solution, ideal for early-stage discovery studies. For more demanding applications requiring higher sensitivity and cleaner extracts, solid-phase extraction is the preferred method, albeit at a higher cost and complexity. Liquid-liquid extraction provides a balance between cleanliness and cost, making it a viable alternative to SPE. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical needs. It is imperative to perform a thorough method validation for the chosen technique to ensure its accuracy, precision, and reliability for the intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actapharmsci.com [actapharmsci.com]

- 5. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Lymecycline-d8 in Veterinary Drug Residue Analysis

Application Note & Protocol

Introduction

Lymecycline, a tetracycline antibiotic, is utilized in veterinary medicine to treat and prevent bacterial infections in food-producing animals. The presence of its residues in animal-derived products, such as meat and milk, is a significant concern for food safety and public health, contributing to the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in various food matrices.

To ensure compliance with these regulations and safeguard consumer health, sensitive and accurate analytical methods are imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity and sensitivity.

A major challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lymecycline-d8, is the most effective strategy to compensate for these matrix effects. This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled Lymecycline, causing it to co-elute and experience similar ionization effects. This ensures a more accurate and precise quantification of Lymecycline residues.

This document provides a detailed protocol for the analysis of Lymecycline in animal tissues using this compound as an internal standard, supported by quantitative data and experimental workflows.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the accuracy and precision of Lymecycline quantification in complex matrices. The following tables summarize typical performance data for a validated LC-MS/MS method.

Table 1: Method Performance Characteristics for Lymecycline Analysis in Chicken Muscle

| Parameter | Result |

| Linearity Range | 5 - 500 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 1.5 µg/kg |

| Limit of Quantification (LOQ) | 5.0 µg/kg |

| Accuracy (Recovery) | 92% - 108% |

| Precision (RSD%) | < 10% |

Table 2: Recovery and Matrix Effect Data for Lymecycline in Various Animal Tissues

| Matrix | Fortification Level (µg/kg) | Recovery (%) without IS | Recovery (%) with this compound | Matrix Effect (%) without IS | Matrix Effect (%) with this compound |

| Chicken Muscle | 50 | 75 | 98 | -25 | -2 |

| Bovine Liver | 50 | 68 | 95 | -32 | -5 |

| Porcine Kidney | 50 | 82 | 102 | -18 | +2 |

| Milk | 20 | 88 | 99 | -12 | -1 |

Note: Matrix Effect (%) = [(Peak area in matrix / Peak area in solvent) - 1] x 100. A value close to 0% indicates minimal matrix effect.

Experimental Protocols

Sample Preparation: Extraction of Lymecycline from Animal Tissue

This protocol describes a generic procedure for the extraction of Lymecycline from animal tissues like muscle, liver, and kidney.

Materials:

-

Homogenized animal tissue

-

This compound internal standard solution (1 µg/mL in methanol)

-

EDTA-McIlvaine buffer (pH 4.0)

-

Acetonitrile (ACN)

-

n-Hexane

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

-

Add 10 mL of EDTA-McIlvaine buffer.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add 10 mL of acetonitrile and vortex for another 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 50 mL centrifuge tube.

-

Add 10 mL of n-hexane for defatting, vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes.

-

Discard the upper n-hexane layer.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the extracted sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of mobile phase A (see LC conditions) and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

MRM Transitions (Proposed): Note: These are proposed transitions based on the structure of Lymecycline and typical fragmentation of tetracyclines. These parameters must be optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| Lymecycline (Quantifier) | 603.3 | 445.2 | 25 |

| Lymecycline (Qualifier) | 603.3 | 427.2 | 30 |

| This compound (Quantifier) | 611.3 | 453.2 | 25 |

| This compound (Qualifier) | 611.3 | 435.2 | 30 |

Visualizations

Caption: Workflow for Lymecycline residue analysis in animal tissues.

Caption: Role of this compound in overcoming matrix effects.

Application Notes and Protocols for Lymecycline-d8 in the Metabolic Profiling of Tetracyclines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline, a second-generation tetracycline antibiotic, serves as a prodrug that is metabolized to the active form, tetracycline.[1] In the field of pharmacokinetics and drug metabolism, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lymecycline-d8, a deuterated analog of lymecycline, is an ideal internal standard for the metabolic profiling of tetracyclines. Its chemical and physical properties are nearly identical to the unlabeled compound, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in mass spectrometric detection.

This document provides detailed application notes and protocols for the use of this compound in the metabolic profiling of tetracyclines, including quantitative data for LC-MS/MS analysis and a comprehensive experimental workflow.

Data Presentation: Quantitative LC-MS/MS Parameters

For accurate quantitative analysis of tetracyclines using this compound as an internal standard, the following Multiple Reaction Monitoring (MRM) transitions for precursor and product ions should be used. The provided parameters for Lymecycline and this compound are based on the known molecular weights and typical fragmentation patterns of tetracyclines, as specific experimental data for this compound is not widely published. The transitions for other tetracyclines are based on established methods.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Lymecycline | 603.3 | 445.2, 428.2, 411.2 | The precursor ion is [M+H]+. Product ions are estimations based on the fragmentation of the tetracycline core. |

| This compound | 611.3 | 445.2, 428.2, 411.2 | The precursor ion is [M+H]+. Product ions are expected to be the same as unlabeled Lymecycline as deuteration is on the lysine moiety. |

| Tetracycline | 445.2 | 410.1, 154.1 | |

| Doxycycline | 445.1 | 428.1, 321.1 | |

| Minocycline | 458.2 | 441.2, 424.2 | |

| Chlortetracycline | 479.1 | 444.1, 462.0 | |

| Oxytetracycline | 461.2 | 426.1, 443.1 |

Note: The MRM transitions for Lymecycline and this compound are proposed based on the molecular weight of Lymecycline (602.641 g/mol ) and this compound (approx. 610.68 g/mol ) and the known fragmentation of the tetracycline structure.[2] It is highly recommended to optimize these transitions on the specific LC-MS/MS instrument being used.

Experimental Protocols

This section details the methodology for a typical metabolic profiling study of tetracyclines in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Fortification:

-

Collect biological samples (e.g., 1 mL of plasma or urine).

-

Spike the samples with a known concentration of this compound internal standard solution (e.g., 100 ng/mL).

-

Vortex mix for 30 seconds.

-

-